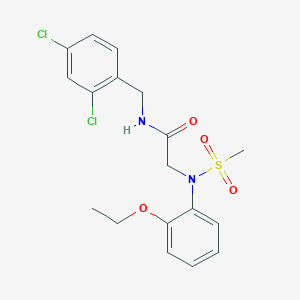![molecular formula C20H17BrN2O5 B3673503 5-({3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B3673503.png)
5-({3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Descripción general
Descripción
5-({3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that includes a brominated aromatic ring, methoxy and benzyl ether substituents, and a pyrimidinetrione core
Métodos De Preparación
The synthesis of 5-({3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Bromination: Introduction of a bromine atom to the aromatic ring.
Methoxylation: Addition of a methoxy group to the aromatic ring.
Benzylation: Introduction of a benzyl ether group.
Formation of the pyrimidinetrione core: This step involves the cyclization of appropriate intermediates to form the pyrimidinetrione structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
5-({3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromine or other functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions).
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a probe or inhibitor in biological studies, particularly in the study of enzyme functions and signaling pathways.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-({3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 5-({3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE include other brominated aromatic compounds, methoxy-substituted compounds, and pyrimidinetrione derivatives. These compounds may share some chemical and biological properties but differ in their specific structures and functionalities. The uniqueness of this compound lies in its combination of substituents and the resulting properties, which may offer advantages in certain applications.
Similar compounds include:
Propiedades
IUPAC Name |
5-[[3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O5/c1-11-5-3-4-6-13(11)10-28-17-15(21)8-12(9-16(17)27-2)7-14-18(24)22-20(26)23-19(14)25/h3-9H,10H2,1-2H3,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHSQTXOTWMRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2Br)C=C3C(=O)NC(=O)NC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B3673421.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3673427.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3673440.png)
![N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(2,3-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3673445.png)
![2-(4-chlorophenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B3673473.png)
![7-[(4-Chlorophenyl)methoxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B3673475.png)
![2-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B3673482.png)
![3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B3673485.png)

![4-chloro-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B3673497.png)
![N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3673517.png)
![N-{3-[(2,2-diphenylacetyl)amino]phenyl}-2-furamide](/img/structure/B3673519.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3673531.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3673539.png)
